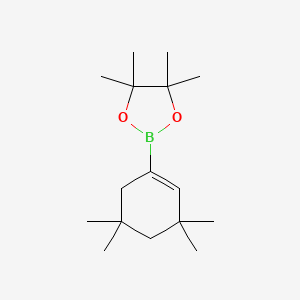

4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

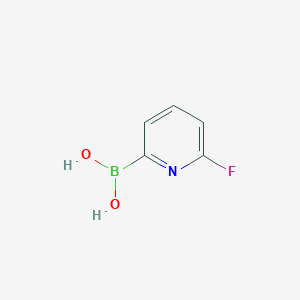

The compound 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of a class of compounds known as dioxaborolanes. These compounds are characterized by a boron atom connected to two oxygen atoms forming a five-membered ring, which also includes two carbon atoms. The tetramethyl groups attached to the boron atom increase the steric bulk and can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of related dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. Arylbromides are borylated using a combination of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as EtOH or DMSO. This method has shown to be particularly effective for arylbromides with sulfonyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . Another related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has an orthorhombic crystal structure with a tetracoordinated boron atom .

Chemical Reactions Analysis

The reactivity of dioxaborolane compounds can be manipulated through various organic reactions. For instance, the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere leads to the formation of a compound with a butyl group in an extended conformation and a dioxaborolane ring with a twisted conformation .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Application in Organic Chemistry : This compound is used in the synthesis of various organic compounds. For instance, it's involved in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013). Similarly, it's used in the synthesis of borylated norbornadienes for Suzuki–Miyaura coupling reactions, demonstrating its role in molecular solar thermal energy storage (Schulte & Ihmels, 2022).

Crystal Structure and Density Functional Theory (DFT) Studies : The compound has been extensively studied for its crystal structure and molecular properties. Studies like the one by Liao et al. (2022) have used DFT to calculate its molecular structure, confirming the results with X-ray diffraction (Liao et al., 2022).

Development of New Building Blocks for Biologically Active Compounds : It's also used in developing new building blocks for the synthesis of biologically active compounds, as demonstrated in the synthesis of silicon-based drugs and odorants (Büttner et al., 2007).

Application in Polymer Chemistry for Solar Cell Development : The compound finds application in the synthesis of low band gap polymers for organic solar cell applications. Meena et al. (2018) reported its use in synthesizing N-substituted perylene diimide-based copolymers, indicating its potential in renewable energy technologies (Meena et al., 2018).

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexen-1-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BO2/c1-13(2)9-12(10-14(3,4)11-13)17-18-15(5,6)16(7,8)19-17/h9H,10-11H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMFBRCBEYKITB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630949 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859217-85-9 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)